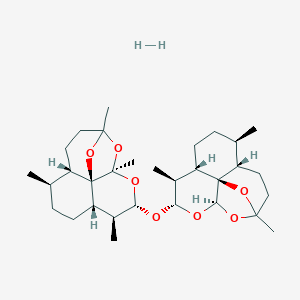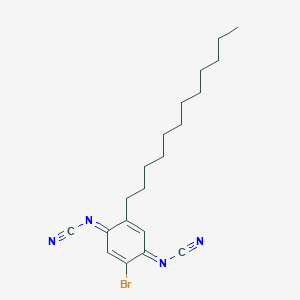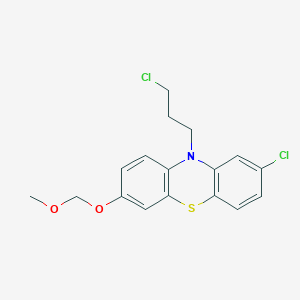
Triphénylphosphine-d15
Vue d'ensemble
Description
Triphenylphosphine-d15 (TPP-d15) is a organophosphorus compound that has been used in a variety of scientific research applications. It is a stable, non-toxic, and non-volatile compound that is used for a range of purposes, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model compound for studying the properties of phosphorus-containing compounds. TPP-d15 has a unique molecular structure that has enabled its use in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthèse organique
La triphénylphosphine-d15 joue un rôle important en synthèse organique, en particulier dans les conversions de groupes fonctionnels et la synthèse d’hétérocycles. Elle est utilisée comme réactif dans la formation de liaisons carbone-phosphore, qui sont essentielles à la création de ligands phosphine pour la catalyse. La capacité du composé à faciliter l’attaque nucléophile sur les centres électrophile le rend précieux dans la construction de molécules organiques complexes .
Réactions organométalliques
En chimie organométallique, la this compound est utilisée pour stabiliser les complexes métalliques. Elle agit comme un ligand, se liant aux métaux de transition et influençant leur réactivité et leur sélectivité. Cette application est cruciale dans le développement de nouveaux procédés catalytiques, y compris ceux utilisés dans la production chimique à l’échelle industrielle .
Science des polymères
Le composé trouve une application en science des polymères, en particulier dans le développement de la triphénylphosphine supportée sur polymère. Cela présente des avantages en termes de purification, de recyclabilité et de l’utilisation de réactifs en excès pour pousser les réactions à l’achèvement. C’est une stratégie utilisée pour préparer des banques de produits chimiques, des molécules biologiquement actives et des produits naturels .
Matériaux photoniques
La this compound est essentielle pour améliorer les rendements quantiques et les durées de vie de la luminescence des molécules organiques de phosphorescence persistante à température ambiante (RTP). Cette avancée est importante dans le domaine de la photonique organique, où des matériaux RTP à hautes performances sont recherchés pour des applications en bio-imagerie, en détection des rayons X et en cryptage d’informations .
Chimie radicalaire
Le composé est associé à des réactions radicalaires, en particulier dans la génération d’ions radicaux. Ces ions sont essentiels en synthèse organique, offrant une voie pour la formation de structures complexes qui seraient difficiles à construire par des mécanismes ioniques traditionnels .
Catalyse
La this compound est un acteur clé dans la catalyse, où elle est utilisée pour former des complexes stables avec des métaux qui agissent comme catalyseurs dans diverses réactions chimiques. Son rôle dans la catalyse s’étend aux systèmes homogènes et hétérogènes, contribuant à l’efficacité et à la sélectivité du processus catalytique .
Synthèse de produits naturels
Le composé est également utilisé dans la synthèse totale de produits naturels. Sa capacité à médiatiser des transformations complexes et à construire des architectures moléculaires complexes en fait un outil précieux dans la synthèse de composés ayant des applications pharmaceutiques potentielles .
Science des matériaux
En science des matériaux, la this compound contribue au développement de nouveaux matériaux aux propriétés uniques. Son application dans la création de réseaux métallo-organiques (MOF) et d’autres matériaux nouveaux est un domaine d’intérêt croissant, avec des implications pour le stockage de gaz, les technologies de séparation et la catalyse .
Mécanisme D'action
Target of Action
Triphenylphosphine-d15, also known as Tri(phenyl-d5)phosphine, is a stable isotope with a molecular weight of 277.38 Triphenylphosphine, a related compound, is known to interact with various chemical entities in organic reactions .
Mode of Action
Triphenylphosphine-d15 interacts with its targets through a variety of chemical reactions. For instance, it has been employed in a mechanistic study of cis-bis(silylmethyl)platinum(II) complexes . In the context of organic synthesis, triphenylphosphine is known to participate in several name reactions such as the Mitsunobu Reaction, Ozonolysis, and Staudinger Reaction . These reactions involve the transfer of phosphorus, which can lead to significant changes in the target molecules.
Biochemical Pathways
Triphenylphosphine is known to participate in various organic reactions that can potentially influence multiple biochemical pathways . For example, in the Mitsunobu Reaction, it is used to invert the stereochemistry of alcohols, which could impact the structure and function of biomolecules .
Result of Action
The compound’s involvement in various organic reactions suggests that it could induce significant molecular transformations .
Action Environment
The action, efficacy, and stability of Triphenylphosphine-d15 can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical entities. For instance, the compound’s boiling point is 377 °C , indicating that it is stable under normal environmental conditions but can undergo phase change at high temperatures.
Safety and Hazards
Triphenylphosphine-d15 should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Prolonged or repeated exposure should be avoided. It should be stored in a dry, cool, and well-ventilated place .
Relevant Papers
The paper “Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents” discusses the use of triphenylphosphine in organic synthesis and the challenges of separating the resulting triphenylphosphine oxide waste . Another paper, “Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications”, discusses the use of triphenylphosphine-based compounds in the treatment of cancer and neurodegenerative diseases .
Analyse Biochimique
Biochemical Properties
Triphenylphosphine-d15 plays a significant role in biochemical reactions. It is often used as a reagent in the Mitsunobu reaction, which is a popular method for inverting the stereochemistry of secondary alcohols . Furthermore, it can be used to facilitate through-space charge transfer excited states, enhancing the intersystem crossing process to boost room temperature phosphorescence performance .
Cellular Effects
Triphenylphosphine-d15 can influence various types of cells and cellular processes. It has been found to have a strong binding affinity to the mitochondrial membrane . This allows it to detect or influence processes within the mitochondrial matrix directly . It can also behave as a prodrug, which is activated by release from the Triphenylphosphine group either using an internal or external instruction .
Molecular Mechanism
At the molecular level, Triphenylphosphine-d15 exerts its effects through several mechanisms. It can mediate metal-free, intermolecular, reductive amination between nitroarenes and boronic acids at ambient temperature under visible-light irradiation without any photocatalyst . This process involves a wide range of nitroarenes undergoing C-N coupling with aryl-/alkylboronic acids, providing high yields .
Temporal Effects in Laboratory Settings
The effects of Triphenylphosphine-d15 can change over time in laboratory settings. For instance, it has been observed that the phosphorescence quantum yields and lifetimes of Triphenylphosphine salts can be enhanced simultaneously . This advancement lays the groundwork for developing high-performance organic room temperature phosphorescence materials .
Metabolic Pathways
Triphenylphosphine-d15 is involved in several metabolic pathways. It has been found to modulate the disturbance of the tryptophan-kynurenine pathway and inflammatory activation . It also alleviates abnormalities of amino acid metabolism, energy metabolism, lipid metabolism, and gut microbiota-derived metabolites .
Transport and Distribution
Triphenylphosphine-d15 can be transported and distributed within cells and tissues. It is physicochemically targeted to the mitochondrial matrix using the lipophilic alkyltriphenylphosphonium (TPP) group . Once in the mitochondria, the TPP conjugate can detect or influence processes within the mitochondrial matrix directly .
Subcellular Localization
The subcellular localization of Triphenylphosphine-d15 is primarily in the mitochondria due to its strong binding affinity to the mitochondrial membrane . This localization allows it to detect or influence processes within the mitochondrial matrix directly
Propriétés
IUPAC Name |
tris(2,3,4,5,6-pentadeuteriophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOQSEWOXXDEQQ-KLHTYYPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])P(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452728 | |
| Record name | Triphenylphosphine-d15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24762-44-5 | |
| Record name | Triphenylphosphine-d15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24762-44-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Triphenylphosphine-d15 in phosphorylation reactions, according to the research?
A1: The research paper utilizes Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 as a reagent. While the specific role of the deuterium labeling (d15) is not explicitly discussed, the Triphenylphosphine portion of the molecule plays a crucial role in forming the key intermediate, S,S-di-2-pyridyl methanedithiolophosphonate. This intermediate is generated by reacting methanephosphonic acid with Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 in anhydrous pyridine []. This intermediate is crucial for the subsequent phosphorylation reactions via oxidation-reduction condensation.
Q2: Can you elaborate on the significance of the intermediate formed with Triphenylphosphine-d15-2,2′-dithiodipyridine (PyS)2 in this research?
A2: The intermediate, S,S-di-2-pyridyl methanedithiolophosphonate, is significant for two main reasons. First, its formation is quite rapid under the reaction conditions described in the study []. This rapid formation makes it a valuable intermediate for practical applications of this phosphorylation method. Second, the intermediate exhibits stability in the reaction solution, allowing for its storage and subsequent use in synthesizing various nucleotides []. This stability simplifies the overall synthesis procedure and expands the potential applications of this phosphorylation strategy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)





![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)





